molecular formula C15H20N4O3S B2374718 N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide CAS No. 2178772-00-2

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2374718
CAS No.: 2178772-00-2
M. Wt: 336.41
InChI Key: FJTYMSSPGSJNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a triazole-based sulfonamide derivative characterized by a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a phenyl group at position 3, and an ethylsulfonamide side chain at position 1. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL and visualization tools such as WinGX/ORTEP .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-2-23(21,22)16-10-11-18-15(20)19(13-8-9-13)14(17-18)12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTYMSSPGSJNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21H24N4O3S
Molecular Weight 412.5 g/mol
CAS Number 2177449-90-8

The presence of the triazole ring contributes to its biological activity, as this structural motif is known for its role in various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against Mycobacterium tuberculosis with IC50 values indicating significant potency. In particular, compounds with similar structural features have demonstrated selective inhibition against pathogenic strains while exhibiting minimal toxicity towards human cell lines .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research has highlighted that sulfonamide derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and urease. For example, some derivatives have shown IC50 values as low as 0.63 µM against urease, suggesting a strong inhibitory effect . This aspect is particularly relevant in the context of developing treatments for conditions like urinary tract infections where urease plays a critical role.

Study 1: Antitubercular Activity

In a comparative study evaluating various triazole compounds for antitubercular activity, the compound demonstrated promising results. It was subjected to in vitro testing against Mycobacterium tuberculosis strains with results indicating effective inhibition at concentrations below 10 µM. The structure–activity relationship (SAR) analysis suggested that modifications in the cyclopropyl and phenyl groups could enhance activity further .

Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with bovine serum albumin (BSA), revealing strong binding affinity which is crucial for drug delivery systems. The docking studies provided insights into the binding modes and interactions at the molecular level, reinforcing the potential application of this compound in drug formulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with a structurally analogous triazole-sulfonamide derivative from the literature.

Table 1: Structural and Functional Comparison

Parameter Target Compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Core Structure 1,2,4-Triazole with 4-cyclopropyl, 3-phenyl, and 1-ethylsulfonamide substituents 1,2,4-Triazole with 4-(2,4-difluorophenyl), 5-(phenylsulfonylphenyl), and 3-thio-linked phenylethanone
Molecular Weight ~363.4 g/mol (estimated) ~567.6 g/mol
Key Substituents Cyclopropyl (steric hindrance), ethanesulfonamide (polar group) Difluorophenyl (electron-withdrawing), phenylsulfonyl (lipophilic), thioether (oxidizable linkage)
Synthetic Route Likely involves cyclocondensation and alkylation (analogous to ) Sodium ethoxide-mediated nucleophilic substitution with α-halogenated ketones
Solubility Moderate (enhanced by sulfonamide group) Low (due to bulky phenylsulfonyl and thioether groups)
Biological Relevance Potential kinase inhibition or antimicrobial activity (unconfirmed) Antifungal/antibacterial applications (common for triazole-thioethers)

Key Research Findings and Discussion

Structural Features: The target compound’s cyclopropyl group introduces steric constraints that may enhance binding specificity in biological targets compared to the difluorophenyl group in the analogue . The ethanesulfonamide moiety improves aqueous solubility relative to the thioether-linked phenylethanone in the analogue, which is prone to oxidation .

Synthetic Challenges :

  • The analogue’s synthesis (as per ) requires precise stoichiometry of sodium ethoxide and α-halogenated ketones. The target compound’s synthesis may face similar challenges in controlling regioselectivity during triazole ring formation.

Crystallographic Analysis :

  • Both compounds likely require advanced crystallographic tools (e.g., SHELXL and WinGX ) for structural validation. The analogue’s phenylsulfonyl group may induce crystallographic disorder, whereas the target’s cyclopropyl group could stabilize crystal packing.

Biological Activity :

  • While the analogue’s thioether group is associated with antifungal activity, the target’s sulfonamide group is often linked to kinase inhibition (e.g., carbonic anhydrase inhibitors). Further in vitro studies are needed to confirm these hypotheses.

Q & A

Basic: What are the recommended synthetic routes for N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide?

The synthesis of this compound likely follows a multi-step pathway involving cyclization, sulfonamide coupling, and functional group protection/deprotection. A general approach includes:

  • Cyclopropane ring formation : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation under controlled conditions (e.g., using trimethylsulfoxonium iodide) .
  • Triazole ring construction : 1,2,4-triazole cores are synthesized via condensation of thiosemicarbazides with carboxylic acids or esters under basic conditions .
  • Sulfonamide coupling : Ethanesulfonamide is introduced via nucleophilic substitution or Mitsunobu reactions, with careful control of reaction time and solvent polarity to avoid overalkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended for isolating high-purity product .

Basic: How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry. For example, the cyclopropyl proton signals appear as distinct multiplets in the 1.0–2.0 ppm range .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding between sulfonamide and triazole groups) .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]+^+ or [M–H]^- ions) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., cyclooxygenase-2 or kinases). The sulfonamide group often acts as a hydrogen-bond acceptor, while the triazole ring engages in π-π stacking .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (≥100 ns trajectories) to identify key binding residues .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to prioritize in vitro testing .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Deviations >0.5 ppm may indicate conformational flexibility or crystallographic packing effects .
  • Dynamic NMR : Variable-temperature 1H^1H-NMR detects slow-exchange processes (e.g., rotamers of the cyclopropyl group) that DFT static models may miss .
  • Crystallographic refinement : Re-analyze X-ray data with software like SHELXL to confirm bond lengths/angles, especially for strained cyclopropane rings .

Basic: What are the initial steps for evaluating the compound’s bioactivity?

  • Enzyme inhibition assays : Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Antimicrobial testing : Employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 24–48 hr incubation .
  • Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish IC50_{50} values and selectivity indices .

Advanced: What methodologies are used to analyze reaction kinetics and mechanisms during synthesis?

  • In situ monitoring : ReactIR or 1H^1H-NMR tracks intermediate formation (e.g., hydrazide intermediates in triazole synthesis) .
  • Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., cyclopropane C–H bonds) identifies rate-determining steps .
  • Computational mechanistic studies : Transition state modeling (e.g., via Gaussian09) identifies energetically favorable pathways (e.g., concerted vs. stepwise cyclization) .

Basic: Which purification techniques are most effective post-synthesis?

  • Flash chromatography : Optimize solvent polarity (e.g., dichloromethane/methanol gradients) to separate sulfonamide derivatives from unreacted starting materials .
  • Recrystallization : Use ethanol/water (7:3 v/v) for high recovery of crystalline product. Slow cooling (1°C/min) enhances purity .
  • HPLC-PDA : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers or regioisomers .

Advanced: How can researchers optimize yield in multi-step syntheses?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like temperature, solvent polarity, and catalyst loading. For example, triazole cyclization yields improve at 80–90°C in DMF .
  • Flow chemistry : Continuous flow reactors enhance reproducibility in exothermic steps (e.g., sulfonamide coupling) .
  • In-line analytics : PAT tools (e.g., ReactIR) enable real-time adjustment of reaction parameters to minimize byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.